Des(pyrrolidinyl)dimethylamino ormeloxifene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

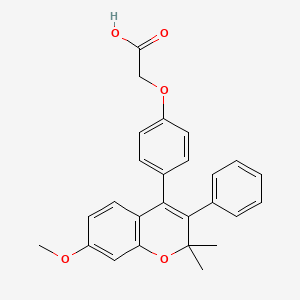

Des(pyrrolidinyl)dimethylamino ormeloxifene, commonly referred to as centchroman, belongs to the class of selective estrogen receptor modulators (SERMs). It is primarily known as a nonsteroidal oral contraceptive taken once per week. In India, it has been available as a birth control option since the early 1990s, marketed under trade names such as Saheli and Chhaya (Centchroman). Beyond contraception, centchroman has shown promise in treating dysfunctional uterine bleeding and advanced breast cancer .

Preparation Methods

Synthetic Routes:: The synthesis of centchroman involves several steps. One common synthetic route includes the following key transformations:

Phenol Formation: Starting from a phenol precursor, the chroman ring system is constructed via cyclization.

Pyrrolidine Addition: The pyrrolidine moiety is introduced to form the final compound.

Industrial Production:: Centchroman is produced industrially using efficient synthetic methods. specific proprietary processes are not widely disclosed.

Chemical Reactions Analysis

Reactions Undergone:: Centchroman can participate in various chemical reactions, including:

Oxidation: It may undergo oxidative transformations.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions at different positions are possible.

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

Substitution: Halogens (e.g., Cl₂, Br₂) or other nucleophiles can replace functional groups.

Major Products:: The specific products formed depend on the reaction conditions. Centchroman derivatives with modified substituents may result.

Scientific Research Applications

Centchroman’s applications extend beyond contraception:

Dysfunctional Uterine Bleeding: It has been explored as a treatment for abnormal uterine bleeding.

Breast Cancer: Research suggests potential benefits in advanced breast cancer management.

Mechanism of Action

Centchroman’s mechanism involves binding to estrogen receptors. It acts as an estrogen antagonist in some tissues and an agonist in others. By modulating estrogen signaling pathways, it exerts its effects.

Comparison with Similar Compounds

Centchroman stands out due to its unique properties. it shares similarities with other SERMs like tamoxifen and raloxifene.

Properties

CAS No. |

78994-28-2 |

|---|---|

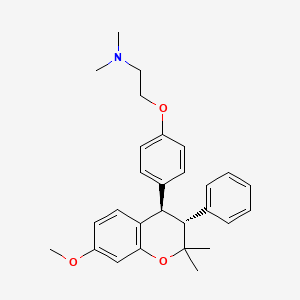

Molecular Formula |

C28H33NO3 |

Molecular Weight |

431.6 g/mol |

IUPAC Name |

2-[4-[(3R,4R)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]-N,N-dimethylethanamine |

InChI |

InChI=1S/C28H33NO3/c1-28(2)27(21-9-7-6-8-10-21)26(24-16-15-23(30-5)19-25(24)32-28)20-11-13-22(14-12-20)31-18-17-29(3)4/h6-16,19,26-27H,17-18H2,1-5H3/t26-,27+/m1/s1 |

InChI Key |

IORHSRGNDIZONT-SXOMAYOGSA-N |

Isomeric SMILES |

CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN(C)C)C4=CC=CC=C4)C |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN(C)C)C4=CC=CC=C4)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

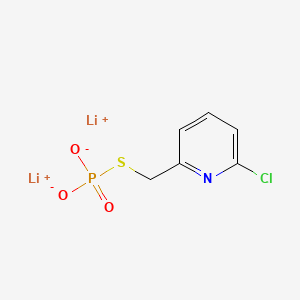

![(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12773172.png)